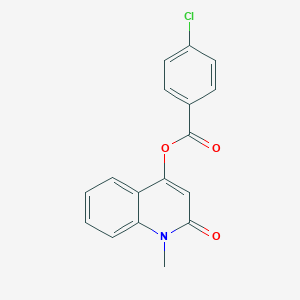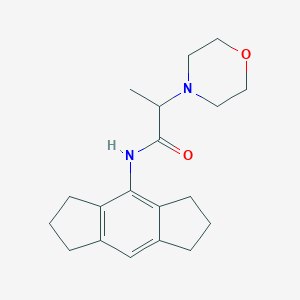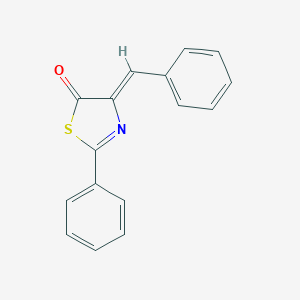
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-chlorobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as QCB, and it has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of QCB is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. QCB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, QCB prevents the replication of cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
QCB has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. QCB has also been found to inhibit angiogenesis, the formation of new blood vessels that is essential for the growth and spread of cancer cells. Additionally, QCB has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. QCB has also been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using QCB in lab experiments is its wide range of biological activities. QCB has been found to have antitumor, anti-inflammatory, and antioxidant properties, making it a versatile compound for scientific research. Additionally, QCB is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using QCB in lab experiments is its potential toxicity. QCB has been found to have cytotoxic effects on normal cells, which could limit its potential applications in vivo.
将来の方向性
There are several future directions for research on QCB. One potential direction is the development of QCB derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of QCB and its potential applications in cancer therapy and the treatment of inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration of QCB for therapeutic purposes.
合成法
The synthesis of QCB involves the reaction of 4-chlorobenzoic acid with 2-methyl-1,2-dihydroquinoline-4-carbaldehyde in the presence of acetic anhydride and sulfuric acid. This reaction results in the formation of QCB as a yellow solid.
科学的研究の応用
QCB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. QCB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, QCB has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. QCB has also been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
特性
分子式 |
C17H12ClNO3 |
|---|---|
分子量 |
313.7 g/mol |
IUPAC名 |
(1-methyl-2-oxoquinolin-4-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C17H12ClNO3/c1-19-14-5-3-2-4-13(14)15(10-16(19)20)22-17(21)11-6-8-12(18)9-7-11/h2-10H,1H3 |
InChIキー |
RUGCDJLIGKPNEW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)


![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)